3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride
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Overview
Description
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride: is a chemical compound with the molecular formula C9H18N2O2•HCl and a molecular weight of 222.71 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with a suitable aminopropanone derivative under controlled conditions . The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially when exposed to reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds and appropriate solvents like dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often resulting in the formation of secondary amines.
Substitution: Substituted derivatives where the amino group is replaced by other functional groups.
Scientific Research Applications
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as an intermediate in the synthesis of more complex molecules .
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays .
Medicine:
- Investigated for potential therapeutic applications, although specific uses in medicine are not well-documented .
Industry:
Mechanism of Action
The exact mechanism of action for 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one hydrochloride is not well-documented. it is believed to interact with various molecular targets, potentially affecting biochemical pathways. The compound’s effects are likely mediated through its interactions with enzymes and other proteins .
Comparison with Similar Compounds
- 3-Amino-1-morpholin-4-yl-propan-1-one hydrochloride
- 1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol
Comparison:
- 3-Amino-1-morpholin-4-yl-propan-1-one hydrochloride: Similar in structure but lacks the dimethyl groups on the morpholine ring, which may affect its reactivity and biological activity .
- 1-Amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol: Contains an additional hydroxyl group, which can influence its chemical properties and potential applications .
Properties
IUPAC Name |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7-5-11(6-8(2)13-7)9(12)3-4-10;/h7-8H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXAYDUFIPAJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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